Ethyl 1-[3-chloro-5-(trifluoromethyl)pyridin-2-ylamino]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate molecular weight
Ethyl 1-[3-chloro-5-(trifluoromethyl)pyridin-2-ylamino]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate molecular weight
An In-depth Technical Guide to Ethyl 1-[3-chloro-5-(trifluoromethyl)pyridin-2-ylamino]-2-methyl-6-oxo-1,4,5,6-tetrahydropyropyridine-3-carboxylate
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of Ethyl 1-[3-chloro-5-(trifluoromethyl)pyridin-2-ylamino]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate. The document elucidates its core physicochemical properties, centered on a calculated molecular weight of 378.76 g/mol . We present a plausible synthetic pathway, contextualize its significance within medicinal chemistry and agrochemical development, and provide a detailed experimental protocol for its analytical characterization by High-Performance Liquid Chromatography (HPLC). This guide is intended for researchers and professionals in drug discovery and chemical development, offering expert insights into the compound's structure, synthesis, and application.
Introduction to the Trifluoromethylpyridine Scaffold
The molecule at the core of this guide belongs to a class of highly functionalized heterocyclic compounds. The defining feature is the 3-chloro-5-(trifluoromethyl)pyridine moiety, a structural motif of significant interest in modern chemistry. Trifluoromethylpyridines are key intermediates in the synthesis of numerous active ingredients for both the pharmaceutical and agrochemical industries.[1][2][3] The presence of the trifluoromethyl (-CF3) group can dramatically alter a molecule's properties, often enhancing metabolic stability, membrane permeability, and binding affinity to biological targets.[3] This guide will dissect the specific attributes of the title compound, built upon this critical scaffold.
Physicochemical Properties & Characterization
The precise arrangement of functional groups dictates the compound's behavior in both chemical and biological systems. A foundational aspect of its characterization is its molecular formula and weight.
Molecular Formula and Weight
Derived from its IUPAC name, the chemical formula is determined to be C₁₅H₁₆ClF₃N₃O₃ . Based on this formula, the key quantitative descriptors are summarized below.
| Property | Value |
| Molecular Formula | C₁₅H₁₆ClF₃N₃O₃ |
| Molecular Weight | 378.76 g/mol |
| Monoisotopic Mass | 378.0812 g/mol |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 6 |
| Rotatable Bonds | 4 |
Proposed Spectroscopic Profile
While empirical data for this specific molecule is not publicly available, its structure allows for the prediction of a characteristic spectroscopic profile essential for its identification and validation:
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¹H NMR: Signals corresponding to the ethyl group (a triplet and quartet), the methyl group (a singlet or doublet), diastereotopic protons on the tetrahydropyridine ring, and distinct aromatic protons on the pyridine ring would be expected.
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¹³C NMR: Resonances for the carbonyls (ester and oxo), the CF₃ carbon (split by fluorine), and distinct signals for the carbons of both heterocyclic rings would be anticipated.
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¹⁹F NMR: A prominent singlet corresponding to the -CF₃ group would be a key diagnostic peak.
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Mass Spectrometry (MS): An ESI-MS analysis would show a primary ion peak [M+H]⁺ at approximately m/z 379.09. The isotopic pattern would be characteristic of a molecule containing one chlorine atom.
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Infrared (IR) Spectroscopy: Key stretches would include N-H (around 3300 cm⁻¹), C=O (ester and amide/oxo, typically 1650-1750 cm⁻¹), and strong C-F bands (around 1100-1300 cm⁻¹).
Proposed Synthesis and Mechanism
The synthesis of this complex molecule can be logically approached through a convergent strategy, combining two key heterocyclic precursors. This method is efficient and allows for the late-stage introduction of structural complexity. The proposed workflow is outlined below.
Causality of Experimental Choice: This synthetic design is predicated on established heterocyclic chemistry principles. The chlorine atom on the 2-position of the pyridine ring is activated towards nucleophilic substitution by the electron-withdrawing nature of the ring nitrogen and the trifluoromethyl group. The amino group of a precursor to the tetrahydropyridine ring would act as the nucleophile. Alternatively, a more modern approach using palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) could provide a high-yielding and clean route to the final product. The choice of specific reagents and conditions would be critical to avoid side reactions and ensure regioselectivity.
Relevance in Drug Development and Agrochemicals
The structural components of this molecule are prevalent in biologically active compounds. The trifluoromethylpyridine core is a known pharmacophore and a key building block for various herbicides and fungicides.[3][4] Related structures have been investigated for a range of therapeutic applications.
Patents for compounds with similar backbones describe their use as antagonists of nuclear receptors, such as the androgen receptor, for the potential treatment of hyperproliferative disorders like prostate cancer.[5] The tetrahydropyridine portion of the molecule also serves as a versatile scaffold, often used to orient substituents in a defined three-dimensional space to optimize interactions with enzyme active sites or receptor binding pockets.
Experimental Protocol: HPLC Purity Analysis
To ensure the quality and purity of a synthesized batch of the title compound, a robust analytical method is required. High-Performance Liquid Chromatography (HPLC) with UV detection is the industry standard for this purpose.[6]
Objective: To determine the purity of Ethyl 1-[3-chloro-5-(trifluoromethyl)pyridin-2-ylamino]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate by reverse-phase HPLC.
Instrumentation & Materials:
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HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
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Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
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Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
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Sample Diluent: 50:50 Acetonitrile:Water.
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Reference standard of the compound (if available) or sample to be tested.
Protocol Steps:
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System Preparation:
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Purge all mobile phase lines to remove air bubbles.
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Equilibrate the C18 column with a 95:5 mixture of Mobile Phase A:B at a flow rate of 1.0 mL/min for at least 20 minutes, or until a stable baseline is achieved.
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Set the column oven temperature to 30 °C.
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Set the UV detector to monitor at 254 nm (a common wavelength for aromatic systems; may require optimization).
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Sample Preparation:
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Accurately weigh approximately 1 mg of the compound.
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Dissolve in 10 mL of the sample diluent to create a stock solution of 100 µg/mL.
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Vortex until fully dissolved. If necessary, use an ultrasonic bath.
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Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
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Chromatographic Run:
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Inject 10 µL of the prepared sample onto the column.
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Run the following gradient program:
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| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
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Data Analysis:
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Integrate all peaks in the resulting chromatogram.
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Calculate the purity of the main peak by the area percent method:
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% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
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The retention time of the main peak serves as an identifier for the compound under these specific conditions.
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Self-Validation and Trustworthiness: This protocol is designed to be self-validating. The stability of the baseline during equilibration confirms system readiness. The gradient elution ensures that impurities with a wide range of polarities will be eluted from the column, providing a comprehensive purity profile. The final re-equilibration step ensures that the column is ready for the next injection, guaranteeing reproducibility between runs.
Conclusion
Ethyl 1-[3-chloro-5-(trifluoromethyl)pyridin-2-ylamino]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate, with a calculated molecular weight of 378.76 g/mol , represents a molecule of significant potential. Its structure combines two pharmacologically relevant scaffolds: the trifluoromethylpyridine and the tetrahydropyridine core. This guide has provided a foundational understanding of its chemical properties, a logical synthetic strategy, a robust analytical protocol, and the broader context of its potential applications. This information serves as a valuable resource for researchers aiming to synthesize, characterize, and explore the utility of this and related compounds in the fields of medicine and agriculture.
References
- Vertex AI Search. (n.d.). 339101-14-3(1-(2-([3-CHLORO-5-(TRIFLUOROMETHYL)-2-PYRIDINYL]AMINO)ETHYL)).
- Mol-Instincts. (n.d.). Manufacturer supply top purity Ethyl 3-chloro-5-trifluoromethylpyridine-2-carboxylate 128073-16-5 with GMP standards.
- LookChem. (n.d.). Cas 128073-16-5, 2-PYRIDINECARBOXYLIC ACID, 3-CHLORO-5-(TRIFLUOROMETHYL).
- PubChem. (n.d.). Ethyl 2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate.
- Pharmaffiliates. (n.d.). CAS No : 1307233-94-8 | Product Name : Ethyl 3-(2-(chloromethyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate.
- De Gruyter. (2025). Crystal structure of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, C7H3ClF3NO2.
- Sigma-Aldrich. (n.d.). ethyl 5-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylate.
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- J&K Scientific. (n.d.). Ethyl 6-oxo-2-(trifluoromethyl)-1,4,5,6-tetrahydropyridine-3-carboxylate.
- PubChem. (n.d.). Ethyl 2-(3-Chloro-2-pyridinyl)-5-oxo-3-pyrazolidinecarboxylate.
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- Fujimoto, H., & Inagaki, M. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(3), 139–147.
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ChemicalBook. (n.d.). Ethyl 1-[amino]. Retrieved February 5, 2026, from
Sources
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